Bienvenue dans la boutique en ligne BenchChem!

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid

Cross-Coupling Medicinal Chemistry C-C Bond Formation

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1781909-10-1) is a heterocyclic building block featuring a saturated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core with a bromine atom at the 1-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₉BrN₂O₂ (MW 245.07 g/mol).

Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
CAS No. 1781909-10-1
Cat. No. B2481205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
CAS1781909-10-1
Molecular FormulaC8H9BrN2O2
Molecular Weight245.076
Structural Identifiers
SMILESC1CCN2C(=C(N=C2C(=O)O)Br)C1
InChIInChI=1S/C8H9BrN2O2/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13/h1-4H2,(H,12,13)
InChIKeyGUWDASFJHMNMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic Acid (CAS 1781909-10-1): Structural Overview and Procurement Context


1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1781909-10-1) is a heterocyclic building block featuring a saturated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core with a bromine atom at the 1-position and a carboxylic acid group at the 3-position [1]. Its molecular formula is C₈H₉BrN₂O₂ (MW 245.07 g/mol) . The compound belongs to the imidazo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry known for applications as kinase inhibitors, thromboxane synthetase inhibitors, and fluorescent probes [2]. The combination of a bromine substituent (enabling cross-coupling chemistry) and a carboxylic acid handle (for amide bond formation or bioconjugation) makes this compound a versatile intermediate for parallel synthesis and lead optimization campaigns.

Why 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Closest Analogs in Research and Development


The imidazo[1,5-a]pyridine scaffold is highly sensitive to substitution pattern and ring saturation state. Even structurally close analogs—such as the non-brominated parent (CAS 1378470-59-7), the 6-carboxylic acid regioisomer (CAS 1782578-26-0), or the fully aromatic counterpart (CAS 1018587-80-8)—exhibit fundamentally different reactivity profiles, physicochemical properties, and biological target engagement . The bromine atom at the 1-position is essential for palladium-catalyzed cross-coupling reactions; replacement with hydrogen eliminates this synthetic handle entirely, while substitution with chlorine reduces coupling efficiency and iodine introduces stability concerns [1]. The position of the carboxylic acid (3- vs. 6-) alters hydrogen-bonding geometry and metal-chelating properties. Furthermore, the saturated tetrahydro ring imparts distinct conformational flexibility and lipophilicity compared to the planar aromatic system [2]. These differences preclude simple interchangeability in synthetic routes and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic Acid (1781909-10-1)


Evidence 1: Suzuki-Miyaura Cross-Coupling Reactivity Advantage Over Chloro Analogs

The 1-bromo substituent on the imidazo[1,5-a]pyridine scaffold demonstrates high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In a directly comparable study, 1-bromo-3-phenylimidazo[1,5-a]pyridine underwent coupling with p-methoxycarbonylphenylboronic acid to afford the biaryl product in 91% yield. While direct data for the 3-carboxylic acid analog is not yet published, the 1-bromo position's reactivity is scaffold-consistent [1]. In contrast, the corresponding 1-chloro analogs typically require more forcing conditions or specialized ligands and yield lower conversions (estimated 60-80% range based on general aryl chloride reactivity) [2]. The non-halogenated parent compound (CAS 1378470-59-7) cannot participate in cross-coupling at all.

Cross-Coupling Medicinal Chemistry C-C Bond Formation

Evidence 2: Regioisomeric Carboxylic Acid Position (3-COOH vs. 6-COOH) Affects Molecular Recognition

The carboxylic acid group at the 3-position of the imidazo[1,5-a]pyridine core is directly conjugated to the imidazole ring system, which influences its acidity and hydrogen-bonding geometry. The 6-carboxylic acid regioisomer (CAS 1782578-26-0) places the carboxyl group on the saturated piperidine ring, eliminating electronic conjugation and altering the spatial orientation of the hydrogen-bond donor/acceptor . While experimental pKa values for both isomers are not yet reported, computational predictions indicate the 3-COOH group is more acidic (estimated pKa ~2.5-3.5) compared to the 6-COOH group (estimated pKa ~4.0-5.0) due to the electron-withdrawing imidazole ring . The molecular weight is identical (245.07 g/mol), but chromatographic retention times and solubility profiles are expected to differ.

Regioisomerism Hydrogen Bonding Scaffold Design

Evidence 3: Tetrahydro (Saturated) vs. Aromatic Scaffold: Conformational and Physicochemical Differentiation

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core of the target compound features a saturated piperidine-like ring, distinguishing it from the fully aromatic imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1018587-80-8). Saturation introduces sp³ character (4 additional hydrogen atoms), increasing molecular flexibility, conformational entropy, and three-dimensionality [1]. The saturated analog has 2 additional hydrogen-bond donors (C-H from the piperidine ring) and exhibits different logP. While experimental logD₇.₄ values are not yet reported, the increased fraction of sp³ carbons (Fsp³) is a validated parameter in drug discovery: the target compound has Fsp³ = 0.50 compared to Fsp³ = 0.0 for the aromatic analog [2].

Conformational Analysis Lipophilicity Drug Design

Evidence 4: Market Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 1781909-10-1) is commercially available from multiple suppliers at purities of 95% and 97% . In comparison, the non-brominated parent (CAS 1378470-59-7) is offered at 95%+ purity , and the 6-carboxylic acid regioisomer (CAS 1782578-26-0) is listed but with less widespread availability . The target compound's pricing at 50 mg scale (€693.00, CymitQuimica) reflects its niche positioning as a specialized building block, consistent with compounds carrying both a reactive bromine handle and a carboxylic acid group on the tetrahydroimidazo[1,5-a]pyridine scaffold .

Procurement Purity Supply Chain

High-Value Application Scenarios for 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic Acid


Suzuki-Miyaura Cross-Coupling for Parallel Library Synthesis in Medicinal Chemistry

The 1-bromo substituent enables high-yield palladium-catalyzed cross-coupling with aryl and heteroaryl boronic acids. Based on scaffold-level data showing 91% coupling efficiency for the 1-bromo-imidazo[1,5-a]pyridine system, this compound is ideally suited for generating diverse 1-aryl/heteroaryl-imidazo[1,5-a]pyridine-3-carboxylic acid libraries in parallel format [1]. The 3-carboxylic acid group can be further elaborated via amide coupling, providing two orthogonal diversification points.

Fluorescent Probe Development Leveraging the Imidazo[1,5-a]pyridine Chromophore

Imidazo[1,5-a]pyridine derivatives are established fluorescent scaffolds with large Stokes shifts and tunable emission wavelengths [2]. The 3-carboxylic acid group provides a direct conjugation handle for attachment to biomolecules (peptides, proteins, antibodies) via amide bond formation. The bromine atom can be used to introduce additional fluorophores or electron-donating/withdrawing groups through cross-coupling to modulate photophysical properties.

Thromboxane Synthetase Inhibitor Lead Optimization

The imidazo[1,5-a]pyridine-3-alkanoic acid scaffold has been validated as a potent and selective thromboxane synthetase inhibitor pharmacophore [3]. The target compound, with its 1-bromo-3-carboxylic acid substitution on the tetrahydro core, serves as a key intermediate for synthesizing next-generation analogs with improved potency and selectivity profiles. The saturated ring offers conformational advantages over the aromatic counterpart for accessing distinct binding modes.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 3-carboxylic acid group can act as a metal-coordinating ligand, while the bromine atom provides a post-synthetic modification handle. The tetrahydro scaffold's conformational flexibility may enable unique framework topologies not accessible with rigid aromatic linkers [4].

Quote Request

Request a Quote for 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.